molecular formula C25H34N2 B10886001 N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine

Cat. No.: B10886001
M. Wt: 362.5 g/mol
InChI Key: SCFDDRIDDNIBEB-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine is a complex organic compound featuring a piperidine ring, a benzyl group, and a phenylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.

    Attachment of the Phenylcyclohexyl Moiety: This step involves the Friedel-Crafts alkylation reaction, where a phenylcyclohexyl halide reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylcyclohexyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the phenylcyclohexyl moiety, potentially converting double bonds to single bonds or reducing ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as sodium azide (NaN₃) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the piperidine ring could produce a fully saturated piperidine derivative.

Scientific Research Applications

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways, particularly those involving neurotransmitters.

    Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Lacks the methyl and phenylcyclohexyl groups, making it less complex and potentially less potent.

    N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine: Similar structure but without the benzyl group, which may alter its pharmacological profile.

    N-benzyl-N-methylpiperidine: Does not have the phenylcyclohexyl moiety, affecting its overall activity and applications.

Uniqueness

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine

InChI

InChI=1S/C25H34N2/c1-26(20-21-8-4-2-5-9-21)24-16-18-27(19-17-24)25-14-12-23(13-15-25)22-10-6-3-7-11-22/h2-11,23-25H,12-20H2,1H3

InChI Key

SCFDDRIDDNIBEB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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